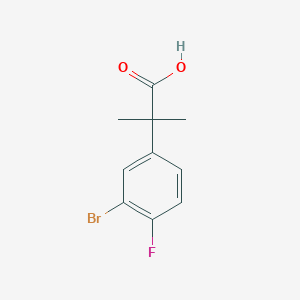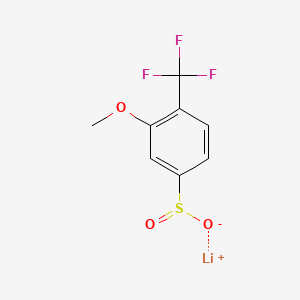
Lithium(1+)3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H6F3LiO3S It is known for its unique structural properties, which include a trifluoromethyl group and a methoxy group attached to a benzene ring, along with a lithium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure the complete conversion of the sulfonyl chloride to the sulfinate salt.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate may involve large-scale batch reactions using similar reagents and solvents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The methoxy and trifluoromethyl groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group typically yields the corresponding sulfonate, while substitution reactions can introduce new functional groups onto the benzene ring.
Applications De Recherche Scientifique
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets, potentially modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium(1+) 4-methoxy-3-(trifluoromethyl)benzene-1-sulfinate: Similar structure but with different positioning of the methoxy and trifluoromethyl groups.
Lithium(1+) 3-methoxy-4-(difluoromethyl)benzene-1-sulfinate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfonate: Oxidized form of the sulfinate compound.
Uniqueness
Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate is unique due to the specific combination of functional groups and the presence of a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3LiO3S |
|---|---|
Poids moléculaire |
246.2 g/mol |
Nom IUPAC |
lithium;3-methoxy-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H7F3O3S.Li/c1-14-7-4-5(15(12)13)2-3-6(7)8(9,10)11;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
MIPUHIYVRLWVSV-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC1=C(C=CC(=C1)S(=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


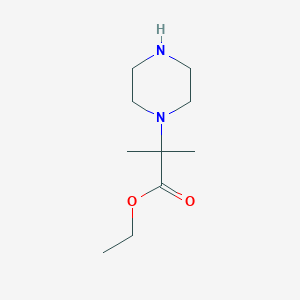
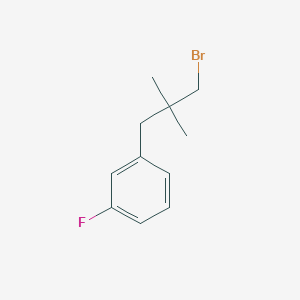
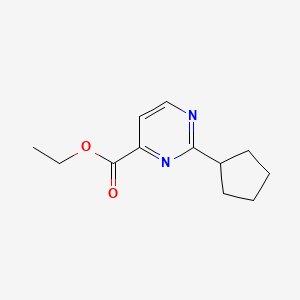
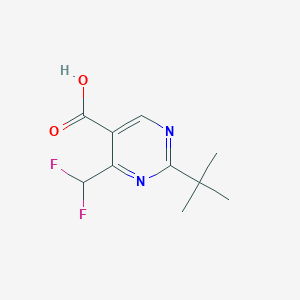
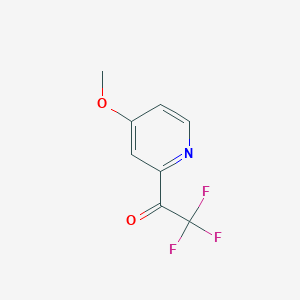
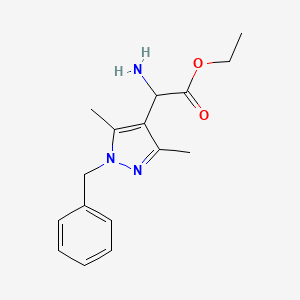
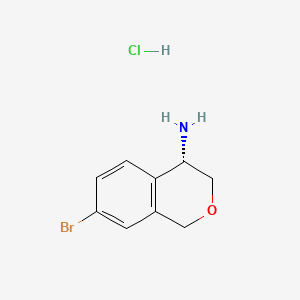
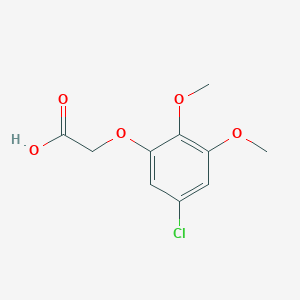
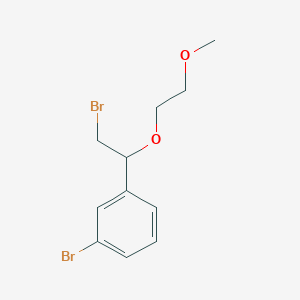
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
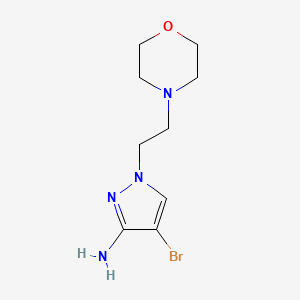
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
